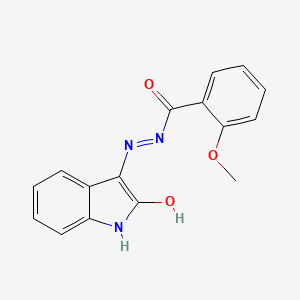![molecular formula C17H28N2O3 B5685118 3,7-diacetyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5685118.png)
3,7-diacetyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-diacetyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one, also known as DADBN, is a bicyclic compound that has been the subject of scientific research due to its potential use as a therapeutic agent. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The exact mechanism of action of 3,7-diacetyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one is not fully understood, but it is thought to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, this compound is thought to enhance the activity of the endogenous opioid system, which plays a key role in pain perception and regulation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, studies have also demonstrated that this compound exhibits anticonvulsant and sedative effects. Furthermore, the compound has been shown to have a low toxicity profile, making it a promising candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,7-diacetyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one in lab experiments is its relatively low toxicity profile, which makes it a safe and viable candidate for further study. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are a number of potential future directions for research on 3,7-diacetyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one. One area of interest is the compound's potential as a treatment for chronic pain, which remains a major public health concern. Additionally, further research is needed to fully elucidate the compound's mechanism of action and to optimize its synthesis method. Finally, there is potential for this compound to be used as a starting point for the development of novel therapeutic agents with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of 3,7-diacetyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves the reaction of two key starting materials, 1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonane and acetic anhydride. This reaction is typically carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3,7-diacetyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been the subject of a number of scientific studies due to its potential use as a therapeutic agent. One area of research has focused on the compound's potential as an analgesic, with studies showing that this compound exhibits significant pain-relieving effects in animal models. Other studies have investigated the compound's potential as an anti-inflammatory agent, with promising results.
Propiedades
IUPAC Name |
3,7-diacetyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-5-7-16-9-18(13(3)20)11-17(8-6-2,15(16)22)12-19(10-16)14(4)21/h5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFBHBCZQVZWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CN(CC(C1=O)(CN(C2)C(=O)C)CCC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5685040.png)

![(1S*,5R*)-6-(2-methoxyisonicotinoyl)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5685050.png)
![N-(2,4-dimethoxyphenyl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5685058.png)
![2-(3-fluorophenyl)-N-[(3S*,4S*)-4-methoxy-1-methylpyrrolidin-3-yl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5685060.png)
![4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5685083.png)
![N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5685092.png)

![1-(cyclopentylcarbonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5685115.png)

![N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5685129.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5685136.png)

